N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251605-99-8
Cat. No.: VC7489106
Molecular Formula: C22H21ClN4O2S
Molecular Weight: 440.95
* For research use only. Not for human or veterinary use.
![N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251605-99-8](/images/structure/VC7489106.png)
Specification
CAS No. | 1251605-99-8 |
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Molecular Formula | C22H21ClN4O2S |
Molecular Weight | 440.95 |
IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Standard InChI | InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Standard InChI Key | DFSDXQRXSBLHFV-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic triazolo[4,3-a]pyridine scaffold fused at positions 4 and 3 of the pyridine and triazole rings, respectively. At position 8 of the pyridine moiety, a sulfonamide group is attached, substituted with two distinct arylalkyl groups:
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N-[(4-chlorophenyl)methyl]: A benzyl derivative with a para-chloro substituent.
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N-[4-(propan-2-yl)phenyl]: A para-isopropyl-substituted phenyl group.
This structural configuration enhances lipophilicity, potentially improving membrane permeability and target binding .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of triazolopyridine sulfonamides typically follows a multi-step protocol, as exemplified by analogous compounds :
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Sulfonamide Formation:
Reaction of 2-chloropyridine-5-sulfonyl chloride with a secondary amine precursor, such as N-[(4-chlorophenyl)methyl]-4-isopropylaniline, under basic conditions (e.g., pyridine or triethylamine). This step introduces the dual aryl substituents at the sulfonamide nitrogen . -
Hydrazine Substitution:
Replacement of the chlorine atom at position 2 of the pyridine ring with hydrazine hydrate in isopropanol, yielding 2-hydrazinylpyridine sulfonamide intermediates . -
Triazole Cyclization:
Treatment with methyl orthoformate or acetic anhydride induces cyclization, forming the triazolo[4,3-a]pyridine core .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Sulfonamide Formation | 2-Chloropyridine-5-sulfonyl chloride, DCM, 0°C, 12 h | 65–75 |
Hydrazine Substitution | Hydrazine hydrate, i-propanol, reflux, 6 h | 80–85 |
Cyclization | Methyl orthoformate, AcOH, 100°C, 24 h | 70–75 |
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Profile
While direct data on this compound is unavailable, structurally related triazolopyridine sulfonamides demonstrate:
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Antimalarial Activity: Inhibition of Plasmodium falciparum enoyl-ACP reductase (PfENR) via hydrogen bonding with residues like Gln36 and Cys42 .
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Anticancer Potential: Induction of apoptosis in human cancer cell lines (e.g., MCF-7, A549) through kinase inhibition.
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Anti-inflammatory Effects: Suppression of NF-κB signaling and COX-2 expression in murine models.
Structure-Activity Relationships (SAR)
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4-Chlorobenzyl Group: Enhances hydrophobic interactions with target enzymes, improving binding affinity .
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4-Isopropylphenyl Group: Contributes to steric bulk, potentially increasing selectivity for parasitic vs. human enzymes .
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Sulfonamide Linker: Facilitates hydrogen bonding with catalytic residues (e.g., Ala175 in PfENR) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Triazolopyridine Sulfonamides
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